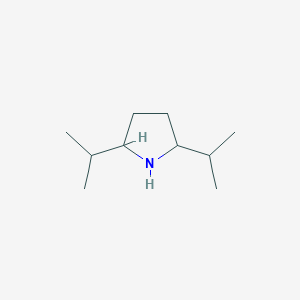

2,5-Bis(propan-2-yl)pyrrolidine

Descripción

Historical Context and Evolution of Pyrrolidine (B122466) Chemistry in Asymmetric Synthesis

The journey of pyrrolidine chemistry in asymmetric synthesis is a compelling narrative of scientific discovery and innovation. The foundational breakthrough can be traced back to the pioneering work with the naturally occurring amino acid, proline. In 1971, the Hajos-Parrish-Eder-Sauer-Wiechert reaction demonstrated the remarkable ability of proline to catalyze an intramolecular aldol (B89426) reaction asymmetrically. nih.gov This discovery, however, remained largely dormant until the turn of the 21st century.

The renaissance of pyrrolidine-based organocatalysis was ignited in 2000 when List and Barbas reported that L-proline could effectively catalyze intermolecular aldol reactions with significant enantioselectivities. nih.govmdpi.com In the same year, MacMillan introduced imidazolidinones, derived from natural amino acids, as powerful catalysts for asymmetric Diels-Alder cycloadditions. nih.govmdpi.com These seminal reports marked the dawn of modern asymmetric organocatalysis, a field that has since grown exponentially. nih.gov

The initial success of proline spurred the development of a vast library of pyrrolidine-based organocatalysts. nih.gov Researchers sought to overcome the limitations of proline, such as its low solubility in organic solvents and the often moderate enantioselectivities achieved. mdpi.com This led to the design and synthesis of structurally modified pyrrolidines, aiming to fine-tune the catalyst's steric and electronic properties for enhanced reactivity and selectivity. mdpi.com A significant advancement came in 2005 with the independent reports by Jørgensen and Hayashi on the use of diarylprolinol silyl (B83357) ethers for the asymmetric functionalization of aldehydes, a breakthrough that further solidified the prominent role of the pyrrolidine scaffold in organocatalysis. nih.govmdpi.com

Significance of Chiral 2,5-Dialkylpyrrolidine Scaffolds in Modern Organic Synthesis

Among the various modifications of the pyrrolidine ring, the development of chiral 2,5-dialkylpyrrolidine scaffolds, particularly those with C2-symmetry, has been of paramount importance in modern organic synthesis. nih.govacs.org These scaffolds are considered "privileged ligands" due to their wide applicability in both metal catalysis and organocatalysis. nih.govacs.org The presence of two stereogenic centers at the 2 and 5 positions allows for precise control over the three-dimensional arrangement of the catalyst, which is crucial for achieving high levels of stereoselectivity in chemical reactions.

The C2-symmetry of these molecules simplifies the analysis of reaction mechanisms and often leads to a reduction in the number of possible transition states, thereby enhancing enantioselectivity. nih.gov Chiral 2,5-disubstituted pyrrolidines have been successfully employed as chiral auxiliaries, ligands for asymmetric metal-catalyzed reactions, and as organocatalysts themselves. nih.govacs.orgrsc.org For instance, they have been instrumental in the development of highly efficient catalysts for reactions such as the addition of diethylzinc (B1219324) to aryl aldehydes. rsc.org

The substituents at the 2 and 5 positions play a critical role in defining the catalytic pocket and influencing the approach of substrates. Bulky alkyl groups, such as the propan-2-yl groups in 2,5-bis(propan-2-yl)pyrrolidine, create a specific steric environment that can effectively shield one face of the reactive intermediate, leading to high facial selectivity. This steric hindrance is a key design element in many successful asymmetric transformations. The pyrrolidine ring itself is a five-membered nitrogen heterocycle that is ubiquitous in natural products and FDA-approved pharmaceuticals, highlighting its biological relevance and synthetic versatility. nih.govnih.gov

Research Landscape and Future Directions for this compound Derivatives

The research landscape for this compound and its derivatives is situated at the cutting edge of asymmetric catalysis and the synthesis of complex molecules. While much of the foundational work has been established with smaller alkyl or aryl substituents, the focus is increasingly shifting towards more sterically demanding and functionally diverse pyrrolidine scaffolds.

Current research endeavors are exploring the application of these chiral pyrrolidines in a wider range of asymmetric transformations. The development of novel synthetic routes to access these scaffolds with high stereopurity remains an active area of investigation. nih.govacs.org Strategies such as catalytic asymmetric C-H insertion and biocatalytic intramolecular C(sp3)-H amination are emerging as powerful tools for the efficient construction of substituted pyrrolidines. acs.orgnih.govacs.org

Future directions in this field are likely to involve the development of multifunctional catalysts where the this compound core is further functionalized to introduce additional catalytic sites or recognition elements. This could lead to catalysts with enhanced activity, selectivity, and substrate scope. The immobilization of these catalysts on solid supports is another promising avenue, which would facilitate catalyst recovery and recycling, aligning with the principles of green chemistry. nih.gov Furthermore, the unique stereochemical environment provided by the bulky isopropyl groups may prove advantageous in tackling challenging synthetic problems, such as the enantioselective synthesis of molecules with multiple stereocenters. As our understanding of reaction mechanisms deepens, the rational design of even more sophisticated and efficient catalysts based on the this compound framework will undoubtedly continue to push the boundaries of chemical synthesis.

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H21N |

|---|---|

Peso molecular |

155.28 g/mol |

Nombre IUPAC |

2,5-di(propan-2-yl)pyrrolidine |

InChI |

InChI=1S/C10H21N/c1-7(2)9-5-6-10(11-9)8(3)4/h7-11H,5-6H2,1-4H3 |

Clave InChI |

CITAJXRBKWJHJR-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1CCC(N1)C(C)C |

Origen del producto |

United States |

Chiral Recognition and Conformational Analysis of 2,5 Bis Propan 2 Yl Pyrrolidine Isomers

Influence of Isopropyl Substituents on Pyrrolidine (B122466) Ring Conformation

The five-membered pyrrolidine ring is not planar and adopts puckered, envelope (E) or twist (T) conformations to alleviate torsional strain. The substituents on the ring play a crucial role in determining the preferred conformation. In 2,5-bis(propan-2-yl)pyrrolidine, the bulky isopropyl groups are the primary determinants of the ring's conformational preference and the relative stability of its isomers.

For the trans-isomer , the pyrrolidine ring can exist in two principal chair-like conformations, one where the isopropyl groups are both in pseudo-equatorial positions (diequatorial) and another where they are both in pseudo-axial positions (diaxial). Analogous to disubstituted cyclohexanes, there is a strong energetic preference for substituents to occupy equatorial positions to minimize steric hindrance. libretexts.org The diaxial conformation would lead to significant 1,3-diaxial interactions between the two bulky isopropyl groups, causing severe steric strain. Consequently, the trans-isomer almost exclusively adopts a diequatorial conformation, which is significantly more stable.

For the cis-isomer , the substituents are constrained to have one in a pseudo-axial and the other in a pseudo-equatorial position. The pyrrolidine ring undergoes rapid puckering between two conformations where the positions of the axial and equatorial groups are interchanged. The relative population of these conformers is influenced by other steric interactions within the molecule. Detailed conformational analysis, often employing Nuclear Magnetic Resonance (NMR) spectroscopy techniques like Nuclear Overhauser Effect (NOE) experiments and analysis of coupling constants, can elucidate the precise puckering of the ring and the orientation of the substituents. For instance, in related proline-containing cyclic peptides, the cis and trans isomers exhibit distinct NMR spectra due to their different three-dimensional arrangements, with the trans isomer often being the more stable configuration. nih.govnih.gov

Table 1: Predicted Stable Conformations of this compound Isomers

| Isomer | Substituent Orientation | Predicted Most Stable Conformation | Key Steric Interaction Avoided |

| trans-(2R,5R) / (2S,5S) | (2e, 5e) / (2a, 5a) | Diequatorial | 1,3-Diaxial interaction between isopropyl groups |

| cis-(2R,5S) / (2S,5R) | (2a, 5e) / (2e, 5a) | Equilibrium of two envelope/twist forms | N/A (inherent to cis configuration) |

This table is based on established principles of conformational analysis.

Stereochemical Purity Assessment and Enantiomeric Excess Determination

The effectiveness of a chiral compound, particularly when used as a catalyst or auxiliary in asymmetric synthesis, is directly dependent on its enantiomeric purity. nih.gov The enantiomeric excess (ee) is a measure of this purity and its accurate determination is crucial. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most powerful and widely used techniques for this purpose. heraldopenaccess.us

The principle of chiral HPLC involves the differential interaction of the enantiomers of the analyte with the chiral stationary phase. This results in the two enantiomers having different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated from the relative areas of the two peaks in the chromatogram. umn.edu

Methodology for Enantiomeric Excess Determination:

Column Selection: A suitable chiral stationary phase is chosen. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of chiral compounds.

Mobile Phase Optimization: A mixture of solvents, such as hexane (B92381) and isopropanol (B130326), is used as the mobile phase. The ratio of these solvents is optimized to achieve good separation (resolution) of the enantiomeric peaks.

Detection: A UV detector is commonly used to monitor the elution of the compounds.

Quantification: The peak areas for the two enantiomers are integrated. The enantiomeric excess is calculated using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| × 100

While specific protocols for this compound are not widely published, the general approach is well-established. uma.es For analytical purposes, derivatization of the pyrrolidine's secondary amine with a chromophore-containing group (e.g., benzoyl chloride) may be performed to enhance UV detection.

Table 2: Illustrative Chiral HPLC Data for ee Determination of a Derivatized this compound Sample

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |

| (2R,5R)-Isomer | 8.54 | 97500 | 95.0 |

| (2S,5S)-Isomer | 10.21 | 2500 |

This is a hypothetical data table illustrating a typical outcome for a highly enantioenriched sample. Actual retention times and peak areas would depend on specific experimental conditions.

Other methods for determining enantiomeric excess include gas chromatography (GC) on a chiral column, Nuclear Magnetic Resonance (NMR) using chiral solvating agents or chiral shift reagents, and polarimetry, which measures the optical rotation of a sample. nih.gov

Chirality-Dependent Interactions in Advanced Chemical Processes

The C₂-symmetric nature of trans-2,5-disubstituted pyrrolidines makes them highly effective as chiral ligands and auxiliaries in asymmetric catalysis. nih.gov The well-defined stereochemistry of the pyrrolidine derivative creates a specific chiral environment around the active site of a metal catalyst or within an organocatalytic transition state. This chiral environment forces the reactants to approach in a specific orientation, leading to the preferential formation of one enantiomer of the product over the other.

Applications in Asymmetric Catalysis:

As Chiral Ligands for Metal Catalysts: Derivatives of 2,5-disubstituted pyrrolidines are used to create chiral phosphine (B1218219) ligands (e.g., phosphoramidites) for transition metals like palladium, rhodium, and iridium. These catalysts are employed in a variety of enantioselective transformations, including hydrogenations, cycloadditions, and cross-coupling reactions. rsc.orgorganic-chemistry.org For example, a palladium catalyst bearing a chiral phosphoramidite (B1245037) ligand derived from a 2,5-disubstituted pyrrolidine can control the stereochemical outcome of a [3+2] cycloaddition reaction, producing pyrrolidines with high enantioselectivity. organic-chemistry.org

As Organocatalysts: The pyrrolidine nitrogen itself can act as a Lewis base and, in conjunction with an acid co-catalyst, can activate substrates through the formation of chiral enamines or iminium ions. Chiral cis-2,5-disubstituted pyrrolidines have been successfully applied as organocatalysts in enantioselective Michael additions, demonstrating excellent yields and enantioselectivities (up to >99% ee). rsc.org The steric bulk of the 2,5-substituents, such as isopropyl groups, serves to effectively shield one face of the reactive intermediate, directing the incoming nucleophile to the opposite face.

The interaction is highly dependent on the specific stereoisomer of the pyrrolidine used. Using the (2R,5R)-enantiomer of a ligand will typically produce one enantiomer of the product, while using the (2S,5S)-enantiomer will produce the opposite product enantiomer. This predictable control over stereochemistry is a cornerstone of modern asymmetric synthesis. mdpi.com

Applications of 2,5 Bis Propan 2 Yl Pyrrolidine in Asymmetric Catalysis

2,5-Dialkylpyrrolidine-Based Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in modern synthetic chemistry, offering an alternative to traditional metal-based or enzymatic catalysts. koreascience.krmdpi.com Within this field, chiral secondary amines derived from pyrrolidine (B122466) have gained significant attention for their ability to activate substrates through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. mdpi.com

The design of organocatalysts based on the 2,5-bis(propan-2-yl)pyrrolidine motif is centered on creating a well-defined chiral environment around the catalytically active nitrogen atom. The two isopropyl groups at the C2 and C5 positions of the pyrrolidine ring provide significant steric bulk, which effectively shields one face of the reactive intermediate, thereby directing the approach of the reaction partner and inducing high stereoselectivity. nih.gov

The synthesis of these chiral pyrrolidine derivatives often starts from readily available chiral precursors, and various synthetic strategies have been developed to access both cis and trans isomers. nih.govacs.org The covalent attachment of different functional groups to the pyrrolidine nitrogen allows for the fine-tuning of the catalyst's reactivity and steric properties. For instance, the incorporation of aromatic moieties or additional hydrogen-bond donors can enhance the catalyst's performance by providing secondary interactions that stabilize the transition state. nih.gov

A notable development in this area is the synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts and their successful application in asymmetric synthesis. rsc.org The rigid conformation of the pyrrolidine ring, locked in place by the bulky isopropyl groups, is a key design element that contributes to the high enantioselectivity observed in catalyzed reactions.

The mechanism of asymmetric induction by 2,5-dialkylpyrrolidine-based organocatalysts generally involves the formation of a chiral enamine or iminium ion intermediate. In the case of enamine catalysis, the secondary amine of the catalyst reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine. The chiral environment created by the 2,5-diisopropyl groups dictates the facial selectivity of the subsequent attack of this enamine on an electrophile. youtube.com

A widely accepted model for the transition state involves a six-membered ring-like structure, where the catalyst, substrate, and electrophile are held in a highly organized assembly. youtube.com For example, in proline-catalyzed aldol (B89426) reactions, which share mechanistic principles with 2,5-dialkylpyrrolidine catalysis, the carboxylic acid group of proline acts as a Brønsted acid to activate the electrophile via hydrogen bonding, leading to a compact and ordered transition state. youtube.com Similarly, in catalysts derived from this compound, ancillary functional groups can provide additional stabilizing interactions, such as hydrogen bonding, to enhance stereocontrol. nih.gov

The steric hindrance imposed by the bulky alkyl groups at the 2 and 5 positions effectively blocks one face of the enamine, forcing the electrophile to approach from the less hindered face, thus leading to the preferential formation of one enantiomer. The cis or trans relationship of the alkyl groups also plays a significant role in determining the precise geometry of the transition state and, consequently, the stereochemical outcome of the reaction.

Organocatalysts incorporating the this compound scaffold have demonstrated remarkable efficiency in a range of important carbon-carbon bond-forming reactions, consistently affording products with high levels of stereoselectivity.

The asymmetric Michael addition, a key reaction for the formation of C-C bonds, has been a fertile ground for the application of 2,5-dialkylpyrrolidine-based organocatalysts. These catalysts have been successfully employed in the conjugate addition of nucleophiles, such as ketones and aldehydes, to α,β-unsaturated nitroalkenes. nih.govwhiterose.ac.ukmdpi.com

The first synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts showcased their excellent performance in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, achieving high yields and outstanding enantioselectivities. rsc.org For example, the reaction between various α,β-unsaturated aldehydes and nitromethane in the presence of a cis-2,5-bis(propan-2-yl)pyrrolidine-derived catalyst yielded the corresponding γ-nitroaldehydes with up to 91% yield and >99% ee. rsc.org

The development of polymer-supported pyrrolidine organocatalysts has further enhanced the practical utility of this methodology, allowing for catalyst recycling and application in environmentally benign solvents like water. nih.gov

Table 1: Asymmetric Michael Addition of Nitromethane to α,β-Unsaturated Aldehydes Catalyzed by a cis-2,5-Disubstituted Pyrrolidine Organocatalyst

| Entry | α,β-Unsaturated Aldehyde | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | Cinnamaldehyde | 91 | >99 |

| 2 | (E)-2-Hexenal | 85 | 98 |

| 3 | (E)-2-Octenal | 88 | 98 |

| 4 | (E)-4-Phenylbut-2-enal | 87 | 99 |

Data sourced from Chemical Communications. rsc.org

The aldol reaction, which creates a new carbon-carbon bond and up to two new stereocenters, is another area where 2,5-dialkylpyrrolidine-based organocatalysts have shown significant promise. While the parent compound, proline, is a well-known catalyst for asymmetric aldol reactions, the sterically demanding 2,5-disubstituted pyrrolidines offer a platform for achieving different or improved selectivity profiles. nih.govmdpi.com

The mechanism proceeds through the formation of a chiral enamine from a ketone donor and the catalyst, which then adds to an aldehyde acceptor. The bulky substituents on the pyrrolidine ring control the facial selectivity of the addition, leading to high diastereo- and enantioselectivity. The development of various prolinamide catalysts, which can be seen as derivatives of the pyrrolidine structure, highlights the continuous efforts to optimize catalyst performance in aldol reactions by modifying the steric and electronic properties of the catalyst scaffold. nih.gov

The Diels-Alder reaction is a powerful tool for the synthesis of complex cyclic systems. The use of chiral organocatalysts to control the stereochemical outcome of this reaction has been an area of intense research. While specific examples focusing solely on this compound in Diels-Alder reactions are less common in the provided literature, the broader class of pyrrolidine-based catalysts has been shown to be effective.

For instance, a novel bispyrrolidine diboronate catalyst has been developed that effectively catalyzes the Diels-Alder reaction between various dienophiles and dienes with high regioselectivity, enantioselectivity (up to >99:1), and exo/endo selectivity (better than 20:1). chemrxiv.orgresearchgate.net This demonstrates the potential of pyrrolidine-based structures to facilitate complex cycloadditions. The mechanism of these reactions often involves the formation of a chiral iminium ion from an α,β-unsaturated aldehyde and the secondary amine catalyst, which lowers the LUMO of the dienophile and activates it towards cycloaddition with the diene. The steric environment provided by the catalyst's substituents, such as the diisopropyl groups, would be critical in shielding one face of the dienophile, thereby directing the approach of the diene and controlling the stereochemistry of the resulting cycloadduct.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,5-Dialkylpyrrolidine |

| 2,5-Diisopropylpyrrolidine |

| Proline |

| Nitromethane |

| Cinnamaldehyde |

| (E)-2-Hexenal |

| (E)-2-Octenal |

| (E)-4-Phenylbut-2-enal |

Catalytic Efficacy in C-C Bond Forming Reactions

Other Organocatalytic Transformations

Beyond more common applications, chiral 2,5-disubstituted pyrrolidines, including this compound, serve as highly effective organocatalysts in a variety of other transformations. Their C2-symmetric structure is crucial for inducing high enantioselectivity. nih.gov One notable application is in the enantioselective Michael addition of nitromethane to α,β-unsaturated aldehydes. The use of a cis-2,5-disubstituted pyrrolidine catalyst has been shown to produce the desired products with excellent yields and near-perfect enantioselectivity. rsc.org

This catalytic activity extends to more complex cascade reactions. For instance, certain pyrrolidine-based organocatalysts have been successfully employed in constructing hydrophenanthridine derivatives through an Aza-Michael/Michael/Aldol cascade sequence. mdpi.com These applications highlight the versatility of the 2,5-dialkylpyrrolidine scaffold in promoting diverse and complex chemical reactions under organocatalytic conditions.

| Aldehyde Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| (E)-cinnamaldehyde | 91 | >99 |

| (E)-3-(4-nitrophenyl)acrylaldehyde | 85 | 99 |

| (E)-3-(4-chlorophenyl)acrylaldehyde | 88 | >99 |

| (E)-3-phenylbut-2-enal | 75 | 98 |

2,5-Dialkylpyrrolidine as Chiral Ligands in Metal-Mediated Catalysis

The C2-symmetrical framework of 2,5-dialkylpyrrolidines makes them privileged ligands in transition metal-mediated catalysis. nih.gov Their ability to form stable complexes with metals like palladium, iridium, molybdenum, and copper allows for precise control over the stereochemical outcome of a wide array of reactions. dntb.gov.uadurham.ac.uknih.gov

Ligand Design and Synthesis for Transition Metal Complexes

The synthesis of enantioenriched 2,5-disubstituted pyrrolidines is a key focus of research due to their importance as ligands. nih.govacs.org Strategies often begin from the "chiral pool" or employ asymmetric synthesis to establish the desired stereochemistry. nih.gov

A concise and effective method for synthesizing these chiral auxiliaries starts from simple achiral precursors like 2,5-hexanedione. Masamune and colleagues developed a route using an enantioselective reduction with baker's yeast to produce the (2S,5S)-diol with excellent stereoselectivity. acs.org This diol can then be converted into the target cis-2,5-dialkylpyrrolidine through a multi-step sequence, typically involving conversion to a diazide or dimesylate followed by reductive cyclization. More recent methods focus on catalytic C-H functionalization of readily available pyrrolidines to introduce the desired alkyl or aryl groups, offering a more streamlined and modular approach. nih.gov These synthetic routes provide access to a variety of phosphoramidite (B1245037) ligands that incorporate the chiral pyrrolidine unit, which are then used in enantioselective catalysis. acs.org

Role in Enantioselective Metal-Catalyzed Reactions

In metal-mediated catalysis, 2,5-dialkylpyrrolidine ligands play a crucial role by creating a well-defined chiral environment around the metal center. When the ligand coordinates to the transition metal, its bulky alkyl substituents (such as the propan-2-yl groups) project into space, forming a "chiral pocket." nih.gov This steric arrangement dictates the trajectory of incoming substrates, forcing them to adopt a specific orientation to minimize steric clashes.

This geometric constraint is the basis for enantioselectivity. In processes like asymmetric allylic alkylation (AAA), the chiral ligand-metal complex preferentially activates one face of the prochiral nucleophile or one enantiomer of a racemic allylic substrate. nih.govnih.gov This leads to the formation of one product enantiomer in significant excess over the other. The effectiveness of this stereoinduction is so profound that the choice of ligand can override the inherent reactivity patterns of the substrates, a phenomenon described as a "remarkable ligand effect". nih.gov Furthermore, the development of novel ligands, such as chiral bis(oxazoline)alkynylphosphines and P,N-ligands, continues to expand the scope and efficiency of these enantioselective transformations. researchgate.net

Case Studies in Asymmetric Allylic Alkylation

Asymmetric allylic alkylation (AAA) is a powerful method for forming carbon-carbon and carbon-heteroatom bonds and serves as a prominent example of the utility of 2,5-dialkylpyrrolidine-type ligands. dntb.gov.uanih.gov Palladium-catalyzed AAA reactions, in particular, have been extensively studied and demonstrate the high levels of enantioselectivity achievable with these ligands. nih.govresearchgate.net

In these reactions, a chiral phosphine (B1218219) ligand, often incorporating a 2,5-dialkylpyrrolidine backbone, is complexed with a palladium precursor. This catalytic system then facilitates the reaction between an allylic electrophile and a nucleophile. For instance, the alkylation of racemic allylic electrophiles with soft nucleophiles like dialkylzinc reagents can proceed with high enantioselectivity, producing versatile chiral building blocks. nih.gov Similarly, iridium-catalyzed AAA reactions have been developed for the synthesis of highly enantioenriched N-allylindoles. nih.gov The choice of ligand is paramount, controlling not only the enantioselectivity but also the regioselectivity of the nucleophilic attack. nih.gov

| Allylic Substrate | Nucleophile | Catalyst/Ligand System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | Pd₂(dba)₃ / (R,R)-Trost Ligand | 98 | 98 |

| rac-3-cyclohexenyl acetate | Phthalimide | Pd₂(dba)₃ / (R,R)-Trost Ligand | 81 | 98 |

| rac-cinnamyl chloride | Diethylzinc (B1219324) | [Pd(allyl)Cl]₂ / Phosphoramidite Ligand | 91 | 92 |

| rac-3-cyclopentenyl benzoate | Azlactone | Pd₂(dba)₃ / (S,S)-Trost Ligand | 77 | 96 |

2,5 Bis Propan 2 Yl Pyrrolidine As a Key Chiral Building Block in Complex Chemical Synthesis

Integration into Natural Product Synthesis Pathways

The pyrrolidine (B122466) ring is a common structural motif found in a vast array of natural products, particularly in alkaloids isolated from sources such as the venoms of amphibians and ants. nih.gov The stereoselective synthesis of these complex molecules often relies on the use of chiral building blocks to introduce the desired stereochemistry. C2-symmetrical 2,5-disubstituted pyrrolidines, including the diisopropyl derivative, are of paramount importance in this regard. nih.gov

While specific examples detailing the direct incorporation of 2,5-bis(propan-2-yl)pyrrolidine into the total synthesis of a named natural product are not extensively documented in broad reviews, the utility of the closely related 2,5-dialkylpyrrolidine scaffold is well-established. For instance, the enantiodivergent synthesis of various naturally occurring trans-2,5-dialkylpyrrolidines has been achieved using precursors derived from D-mannitol. nih.gov This general strategy underscores the potential of C2-symmetric pyrrolidines to serve as key intermediates in the construction of complex natural products. The isopropyl groups in this compound offer distinct steric and electronic properties that can influence the stereochemical outcome of reactions, making it a valuable, albeit less commonly cited, component in the synthetic chemist's toolbox for natural product synthesis.

The synthesis of pyrrolidine-containing natural products is a significant area of research, with numerous strategies developed to access these important molecules. researchgate.netchim.it The application of chiral pyrrolidine derivatives, synthesized from the chiral pool, is a common approach to control stereochemistry during the synthesis. nih.gov

| Natural Product Class | Common Pyrrolidine Precursor Type | Significance |

| Alkaloids (e.g., from amphibian venoms) | C2-symmetrical 2,5-dialkylpyrrolidines | Introduction of key stereocenters. nih.gov |

| Pyrrolizidine and Indolizidine Alkaloids | Proline and its derivatives | Versatile chiral synthon for a wide range of natural products. |

Utility in the Construction of Advanced Chiral Amine Scaffolds

The development of novel chiral amines is a cornerstone of modern asymmetric catalysis and medicinal chemistry. This compound and its analogues serve as excellent scaffolds for the construction of more complex chiral amines and ligands. The C2-symmetry of these pyrrolidines makes them particularly effective in asymmetric catalysis, where they can create a well-defined chiral environment around a metal center or act as organocatalysts themselves. nih.gov

The utility of 2,5-disubstituted pyrrolidines as privileged scaffolds in catalysis is widely recognized. nih.gov They have been successfully employed as chiral auxiliaries in a variety of chemical transformations. Furthermore, these pyrrolidine derivatives have been instrumental in the design of highly effective chiral phosphosphoramidite ligands and have been among the first aminocatalysts to achieve high levels of enantioselectivity. nih.gov

Research has demonstrated the synthesis of various chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives that function as catalytic chiral ligands. For example, N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine has been used as a chiral ligand in the addition of diethylzinc (B1219324) to aryl aldehydes, yielding secondary alcohols with high enantiomeric excess. rsc.org While this example does not use the diisopropyl derivative specifically, it highlights the principle of using the 2,5-disubstituted pyrrolidine core to create effective chiral ligands. The steric bulk of the isopropyl groups in this compound would be expected to significantly influence the catalytic activity and selectivity of such ligands.

| Chiral Ligand Type | Pyrrolidine Scaffold | Application in Asymmetric Synthesis | Reference |

| β-Aminoalcohol Ligands | (2R,5R)-bis(methoxymethyl)pyrrolidine | Enantioselective addition of diethylzinc to aldehydes. | rsc.org |

| Phosphoramidite (B1245037) Ligands | C2-symmetrical 2,5-disubstituted pyrrolidines | Various metal-catalyzed asymmetric transformations. | nih.gov |

| Organocatalysts | 2,5-disubstituted pyrrolidines | Enantioselective Michael additions and other reactions. | nih.gov |

Synthetic Applications in the Preparation of Designed Molecular Architectures

The precise control over the spatial arrangement of functional groups is a central theme in the design of complex molecular architectures, including supramolecular assemblies and tailored catalytic systems. The rigid and stereochemically defined nature of this compound makes it an attractive component for the construction of such systems.

The C2-symmetry and well-defined stereochemistry of 2,5-disubstituted pyrrolidines allow for their use as building blocks in the creation of larger, ordered molecular structures. A key application in this area is the synthesis of chiral ligands for transition metal catalysis. The pyrrolidine scaffold serves to position other coordinating groups in a specific orientation, which in turn dictates the stereochemical outcome of the catalyzed reaction. For example, chiral bishydrazone ligands derived from 2,5-diarylpyrrolidines have been developed for palladium-catalyzed atroposelective cross-coupling reactions. nih.gov

While direct examples of the use of this compound in complex self-assembling systems are not prevalent in the literature, its structural features suggest potential applications. The two isopropyl groups provide steric bulk that could be used to direct the formation of specific supramolecular structures through non-covalent interactions. Furthermore, the nitrogen atom can be functionalized to introduce recognition sites or reactive groups, enabling the construction of intricate, functional molecular architectures. The principles of using C2-symmetric scaffolds to build complex molecular machinery are well-established, and this compound represents a valuable, if underutilized, component for such endeavors.

| Molecular Architecture Type | Role of 2,5-Disubstituted Pyrrolidine | Potential Application |

| Chiral Metal-Organic Frameworks | As a chiral linker or node | Enantioselective separations or catalysis. |

| Supramolecular Cages | As a stereocontrolling building block | Host-guest chemistry and encapsulation. |

| Dendrimers | As a chiral core or branching unit | Drug delivery and catalysis. |

Advanced Spectroscopic and Computational Investigations of 2,5 Bis Propan 2 Yl Pyrrolidine

High-Resolution Spectroscopic Techniques for Structural and Stereochemical Elucidation

The definitive determination of the three-dimensional structure and stereochemistry of chiral molecules like 2,5-bis(propan-2-yl)pyrrolidine relies on a combination of high-resolution spectroscopic methods. These techniques provide detailed information about the connectivity of atoms, their spatial arrangement, and the electronic environment within the molecule.

Nuclear Magnetic Resonance Spectroscopy for Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for establishing the configuration of stereoisomers. For this compound, which can exist as cis (R,S or meso) and trans (R,R and S,S) diastereomers, specific NMR experiments would be crucial for their differentiation.

¹H NMR spectroscopy would provide initial insights. The chemical shifts and coupling constants of the protons on the pyrrolidine (B122466) ring and the isopropyl groups would differ between the cis and trans isomers due to their distinct magnetic environments. For instance, the protons at the C2 and C5 positions are expected to show different splitting patterns and chemical shifts depending on their relative orientation.

¹³C NMR spectroscopy would complement the proton data by providing information on the carbon skeleton. The chemical shifts of the pyrrolidine ring carbons (C2, C3, C4, C5) and the isopropyl carbons would be sensitive to the stereochemistry at the C2 and C5 positions.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, confirming the connectivity within the pyrrolidine ring and the isopropyl substituents. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate proton and carbon signals, allowing for unambiguous assignment of all atoms in the molecule.

The most powerful NMR technique for stereochemical elucidation is the Nuclear Overhauser Effect (NOE) . In a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment, the spatial proximity of protons can be determined. For this compound, a strong NOE between the protons on the C2 and C5 isopropyl groups would be indicative of a cis relationship, while the absence of this correlation would suggest a trans configuration.

A hypothetical data table for the expected ¹H NMR chemical shifts of the cis and trans isomers is presented below.

| Proton | Expected Chemical Shift (ppm) - cis isomer | Expected Chemical Shift (ppm) - trans isomer |

| NH | Broad singlet | Broad singlet |

| H2, H5 | Multiplet | Multiplet (different from cis) |

| H3, H4 | Multiplet | Multiplet |

| CH (isopropyl) | Septet | Septet |

| CH₃ (isopropyl) | Doublet | Doublet (potentially two distinct doublets) |

Vibrational and Electronic Spectroscopy for Conformational Studies

Electronic spectroscopy , specifically Ultraviolet-Visible (UV-Vis) spectroscopy , is generally less informative for saturated heterocyclic compounds like this compound, which lack significant chromophores. Any absorption would likely occur in the far UV region.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₁₀H₂₁N) with high accuracy.

The fragmentation pattern observed in the mass spectrum can also provide structural information. Electron ionization (EI) would likely lead to fragmentation of the pyrrolidine ring and the loss of the isopropyl groups. Characteristic fragments would include the loss of a methyl group (M-15), an isopropyl group (M-43), and potentially cleavage of the pyrrolidine ring itself. The relative abundance of these fragment ions could differ between the cis and trans isomers, although this is not always a reliable method for stereochemical assignment on its own.

Derivatization Strategies for Analytical and Synthetic Enhancement

Derivatization involves the chemical modification of a molecule to improve its properties for analysis or to enhance its utility in synthesis. For this compound, derivatization of the secondary amine is the most common strategy.

Reagents for Improved Chromatographic and Spectroscopic Analysis

For the analysis of this compound by techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) , derivatization can be employed to improve volatility, thermal stability, and detectability. psu.edu

Common derivatizing reagents for amines include:

Acylating agents: Acetic anhydride (B1165640) or trifluoroacetic anhydride react with the secondary amine to form amides. The resulting derivatives are often more volatile and provide better peak shapes in GC.

Silylating agents: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group, increasing volatility for GC analysis.

Fluorescent labeling agents: For HPLC with fluorescence detection, which offers high sensitivity, reagents like dansyl chloride or fluorescamine (B152294) can be used to introduce a fluorophore onto the pyrrolidine nitrogen.

The choice of derivatization reagent depends on the analytical technique and the desired outcome. nih.gov

| Derivatization Reagent | Derivative Formed | Analytical Enhancement |

| Acetic Anhydride | N-acetyl-2,5-bis(propan-2-yl)pyrrolidine | Increased volatility for GC |

| BSTFA | N-TMS-2,5-bis(propan-2-yl)pyrrolidine | Increased volatility for GC |

| Dansyl Chloride | N-dansyl-2,5-bis(propan-2-yl)pyrrolidine | Fluorescent tag for HPLC |

Chemical Modifications for Enhanced Reactivity and Selectivity

In the context of organic synthesis, this compound can serve as a chiral auxiliary or ligand. Its reactivity and selectivity can be fine-tuned through chemical modification of the nitrogen atom.

For instance, the introduction of a bulky substituent on the nitrogen can influence the steric environment around the chiral centers, thereby controlling the stereochemical outcome of reactions in which it participates. Common modifications include:

N-Alkylation: Reaction with alkyl halides can introduce various alkyl groups onto the nitrogen.

N-Arylation: Coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl groups.

Formation of N-oxides: Oxidation of the nitrogen atom can alter its electronic properties and coordinating ability.

Formation of amides and sulfonamides: Reaction with acyl chlorides or sulfonyl chlorides can introduce electron-withdrawing groups, modifying the basicity and nucleophilicity of the nitrogen.

These modifications are crucial for tailoring the properties of this compound for specific applications in asymmetric synthesis and catalysis.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry have emerged as indispensable tools in modern chemical research, providing deep insights into molecular structure, properties, and reactivity. For a chiral molecule like this compound, computational methods are particularly valuable for understanding its stereochemical behavior and potential applications in catalysis and synthesis. These in silico studies complement experimental data, offering a molecular-level picture that is often difficult to obtain through empirical methods alone.

Density Functional Theory (DFT) for Mechanistic Insights and Reactivity Prediction

Density Functional Theory (DFT) has become a primary computational method for investigating the electronic structure and reactivity of organic molecules. By approximating the electron density of a system, DFT can accurately and efficiently calculate various molecular properties, providing crucial insights into reaction mechanisms and predicting chemical behavior.

DFT studies on related heterocyclic systems, such as pyrrolidine derivatives, have demonstrated the power of this approach. arabjchem.orgnih.gov For this compound, DFT calculations would typically begin with geometry optimization to determine the most stable three-dimensional structure of the cis and trans isomers. Subsequent frequency calculations can confirm these as true energy minima and provide thermodynamic data like enthalpy and Gibbs free energy.

A key application of DFT is the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. researchgate.net For instance, in studies of pyrrolo[1,2-a]quinoline (B3350903) derivatives, a smaller energy gap was correlated with higher reactivity. nih.gov Similar calculations for this compound would reveal the most likely sites for nucleophilic and electrophilic attack.

| Property | Calculated Value (Arbitrary Units) | Interpretation for Reactivity |

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 1.8 D | Influences solubility and intermolecular interactions |

| Mulliken Atomic Charges | N: -0.4, C2: +0.1, C5: +0.1 | Predicts sites for electrophilic/nucleophilic attack |

Furthermore, DFT is instrumental in elucidating reaction mechanisms. For reactions where this compound might act as an organocatalyst, DFT can be used to model the entire catalytic cycle. This involves locating and calculating the energies of reactants, transition states, intermediates, and products. The resulting energy profile reveals the reaction pathway, the rate-determining step, and provides a basis for understanding the origin of stereoselectivity—a crucial aspect for a chiral catalyst. For example, DFT calculations on Au-catalyzed reactions involving amines have been used to map out the Gibbs free energy diagram, explaining product selectivity. acs.org

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT provides detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. This is particularly important for flexible molecules like this compound, which can adopt multiple conformations.

The primary use of MD simulations for this compound would be to comprehensively explore its conformational space. The pyrrolidine ring itself can undergo puckering, and the two bulky propan-2-yl substituents can rotate, leading to a complex potential energy surface. An MD simulation, typically running for nanoseconds to microseconds, can sample these various conformations, allowing for the identification of the most populated and energetically favorable shapes. nih.govresearchgate.net This is crucial because the catalytic activity or biological interaction of a molecule often depends on its adoption of a specific conformation.

MD simulations are also invaluable for studying intermolecular interactions, especially in the context of chiral recognition. nih.gov If this compound were to be used as a chiral selector or ligand, MD simulations could model its interaction with a substrate or metal center. By analyzing the simulation trajectory, researchers can identify key intermolecular forces, such as hydrogen bonds or van der Waals interactions, that are responsible for the stability of the complex and the differentiation between enantiomers. nsf.gov

Table 2: Illustrative Output from a Molecular Dynamics Simulation Analysis (Note: This table is conceptual and illustrates the type of data obtained from MD simulations, as specific simulation data for this compound was not found.)

| Parameter | Description | Significance |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time from a reference structure. | Indicates the stability of the molecule's conformation. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Reveals changes in overall shape and folding. |

| Radial Distribution Function (RDF) | Describes the probability of finding an atom at a certain distance from another atom. | Characterizes intermolecular interactions with solvent or other molecules. |

| Dihedral Angle Distribution | Shows the preferred rotation angles of the propan-2-yl groups. | Defines the accessible conformational states of the substituents. |

The insights from MD simulations can guide the design of new catalysts or chiral auxiliaries based on the this compound scaffold. By understanding its dynamic behavior and conformational preferences, modifications can be proposed to enhance its performance in specific applications.

Quantum Chemical Calculations for Electronic Structure and Chiral Properties

Quantum chemical calculations, a broader category that includes DFT and other methods, are essential for a deep understanding of a molecule's electronic structure and its unique chiral properties. For a chiral molecule, these properties manifest in its interaction with plane-polarized and circularly polarized light, giving rise to phenomena like optical rotation and circular dichroism.

Predicting these chiroptical properties is a significant achievement of modern quantum chemistry. researchgate.net Calculations can predict the specific rotation of this compound, which is its ability to rotate the plane of polarized light. This is a fundamental characteristic used to identify and quantify enantiomers. More advanced calculations can simulate the entire electronic circular dichroism (ECD) spectrum. nih.gov ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light as a function of wavelength. By comparing the computationally predicted ECD spectrum with the experimental one, the absolute configuration (R or S at each stereocenter) of the molecule can be determined with high confidence. rsc.org

These calculations provide a detailed picture of the electronic transitions that give rise to the observed spectral features. nih.gov Analysis of the molecular orbitals involved in these transitions helps to understand how the arrangement of atoms in three-dimensional space—the molecule's chirality—influences its electronic properties.

Table 3: Predicted Chiroptical Properties from Quantum Chemical Calculations (Note: This is a representative table of predicted properties. The values are hypothetical as they have not been explicitly calculated for this compound in the provided search context.)

| Property | Predicted Value | Method | Application |

| Specific Optical Rotation [α]D | +25.3 deg·mL·g⁻¹·dm⁻¹ | DFT/B3LYP | Determination of enantiomeric purity and configuration. |

| ECD Spectrum (λmax) | 215 nm (Δε = +3.1), 195 nm (Δε = -4.5) | TD-DFT | Assignment of absolute configuration by matching with experimental spectra. |

| Transition Dipole Moments | Electric: 1.2 Debye, Magnetic: 0.8 Bohr Magneton | CI/CASSCF | Understanding the origin of rotational strength in ECD transitions. |

Concluding Remarks and Prospective Research Trajectories for 2,5 Bis Propan 2 Yl Pyrrolidine

Current Achievements and Remaining Challenges in 2,5-Dialkylpyrrolidine Chemistry

The significance of C₂-symmetric pyrrolidines has spurred the development of numerous stereoselective synthetic strategies over the past several decades. nih.gov Chemists have successfully devised methods starting from the chiral pool, utilizing readily available precursors like D- or L-alanine and D-mannitol to create specific enantiomers of trans-2,5-dialkylpyrrolidines. nih.govacs.org For instance, pyroglutamic acid has been a versatile starting material for accessing both cis- and trans-2,5-disubstituted pyrrolidines by controlling the reaction conditions and protecting groups. acs.org These achievements have made various enantiopure 2,5-dialkylpyrrolidines accessible for applications in asymmetric synthesis. nih.gov

Emerging Synthetic Methodologies and Catalytic Paradigms

The field of pyrrolidine (B122466) synthesis is continuously evolving, with new methodologies offering more direct and efficient access to these valuable compounds. Recent progress in organocatalysis has not only utilized pyrrolidine-based catalysts but has also provided new routes for their synthesis. dntb.gov.ua One innovative approach is the use of SOMO (Singly Occupied Molecular Orbital) catalysis, which enables the enantioselective (3+2) coupling of aldehydes and olefins to construct stereochemically complex pyrrolidines. nih.gov This method is valued for its use of readily available starting materials and its ability to generate diverse pyrrolidine cores with high efficiency and enantiocontrol. nih.gov

Multicomponent reactions (MCRs) have also emerged as a powerful strategy for the rapid assembly of pyrrolidine derivatives from simple precursors in a single step. peeref.com Techniques such as 1,3-dipolar cycloaddition reactions of azomethine ylides are proving to be highly effective for the stereoselective synthesis of complex pyrrolidines, including spirocyclic systems. peeref.comnih.gov Additionally, the advancement of catalytic C–H functionalization reactions presents a streamlined strategy to modify readily available pyrrolidines, offering a pathway to novel, unsymmetrical scaffolds that have potential as new catalytic ligands. nih.gov These emerging paradigms are shifting the focus towards more atom-economical and modular synthetic routes.

Future Directions in the Design and Application of Chiral Pyrrolidine Derivatives

The future of chiral pyrrolidine chemistry is bright, with numerous avenues for exploration. A major direction is the design and synthesis of novel pyrrolidine-based organocatalysts with enhanced activity and selectivity. mdpi.com Researchers are modifying the basic pyrrolidine scaffold, for example by creating prolinamide derivatives or introducing ionic tags, to fine-tune the catalyst's properties for specific applications, such as performing reactions in environmentally benign solvents like water. mdpi.com

There is significant potential in expanding the application of chiral pyrrolidines beyond their traditional role in catalysis. They are valuable intermediates for the synthesis of complex pharmaceutical and agricultural chemicals. google.com The pyrrolidine skeleton is a component of many vital drugs, including antiviral and nootropic agents, and its derivatives are actively being investigated for anti-cancer and anti-diabetic properties. nih.gov Future research will likely focus on developing new pyrrolidine-based therapeutic agents by exploring structure-activity relationships. nih.gov

Furthermore, the development of C₂-symmetric pyrrolidine ligands for metal-catalyzed reactions continues to be a promising area. rsc.org By systematically modifying the substituents at the 2- and 5-positions, new ligands can be tailored to improve the enantioselectivity of a wide range of important transformations, such as the addition of organozinc reagents to aldehydes. rsc.org The synergy between organocatalysis, metal catalysis, and medicinal chemistry will continue to drive innovation in the design and application of chiral pyrrolidine derivatives like 2,5-Bis(propan-2-yl)pyrrolidine.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,5-Bis(propan-2-yl)pyrrolidine, and how can stereoselectivity be achieved?

- Methodology : The synthesis often employs chiral auxiliaries to control stereochemistry. For example, enantiopure derivatives like (S,S)-(+)-2,5-Bis(methoxymethyl)pyrrolidine are synthesized using (S)-(-)-1-phenylethylamine as a chiral auxiliary and nitrogen donor in a short reaction sequence. This approach ensures high enantiomeric excess (ee) by leveraging steric and electronic effects during cyclization and subsequent deprotection steps .

- Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize racemization. Use chiral HPLC or NMR with shift reagents (e.g., Eu(hfc)₃) to verify enantiopurity.

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology :

- Spectroscopy : Use ¹H/¹³C NMR to confirm regiochemistry and substituent orientation. For example, diastereotopic protons in the pyrrolidine ring exhibit distinct splitting patterns.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic distribution.

- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries and frontier molecular orbitals, aiding in reactivity studies .

Q. What are the recommended storage conditions for this compound derivatives?

- Guidelines : Store enantiopure derivatives at 0–6°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis. For hygroscopic analogs, use desiccants (e.g., molecular sieves) and amber glass vials to limit light exposure .

Advanced Research Questions

Q. How can enantioselective synthesis be designed for chiral this compound derivatives in catalysis?

- Methodology : Incorporate the compound as a ligand in asymmetric catalysis. For example, chiral bis-pyrrolidine ligands facilitate enantioselective cross-coupling reactions by coordinating to transition metals (e.g., Pd, Ni). Optimize ligand-metal ratios and solvent systems (e.g., THF, DCM) to enhance catalytic activity and selectivity .

- Case Study : A Pd-catalyzed Suzuki-Miyaura coupling using a pyrrolidine-based ligand achieved >90% ee for biaryl products. Monitor reaction progress via TLC and isolate products via flash chromatography.

Q. How can structural data contradictions in crystallographic studies of this compound derivatives be resolved?

- Methodology :

- Data Validation : Use checkCIF to identify crystallographic anomalies (e.g., missed symmetry, thermal displacement errors). For example, a crystal structure of 3,5-Bis(propan-2-yl)-1H-pyrazol-4-amine required Hirshfeld surface analysis to resolve disorder in the isopropyl groups .

- Refinement Strategies : Apply restraints to disordered moieties and validate hydrogen bonding via Olex2 or SHELXL. Cross-validate with spectroscopic data to confirm molecular geometry.

Q. What role does this compound play in supramolecular chemistry or coordination frameworks?

- Methodology : The compound’s rigid pyrrolidine backbone and isopropyl substituents enable its use as a building block in porous coordination polymers (PCPs). For instance, analogous bis-oxazoline pyridine ligands form metal-organic frameworks (MOFs) with Cu(I) or Ag(I), characterized by single-crystal X-ray diffraction .

- Experimental Design : Solvothermal synthesis (e.g., 120°C in DMF/EtOH) promotes framework assembly. Analyze porosity via BET surface area measurements and gas adsorption isotherms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.